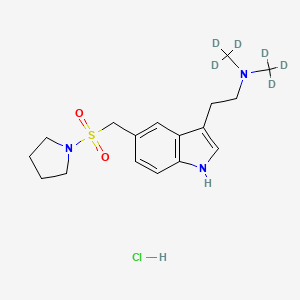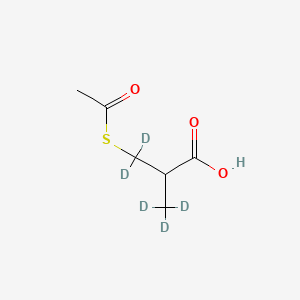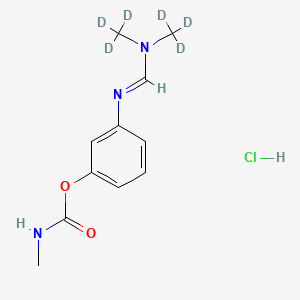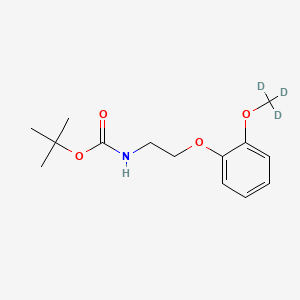
5,5-Dimethyl-4-hydroxymethyl-1-pyrrolin-N-Oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is an organic compound . It is generally used as a free-radical spin-trapping agent, or electrophilic component during the synthesis of pyrrolidine derivatives . It may also be considered as 1,3-dipole in cycloaddition processes .
Synthesis Analysis
The spin traps substituted with some groups at the 4-position of dimethyl-1-pyrroline N-oxide (DMPO) were compared with DMPO itself regarding their abilities as spin traps and their physical properties . 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (4HMDMPO) was made by a unique method from 2(5H)-furanone .Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is C7H13NO2 . Its molecular weight is 143.18 .Chemical Reactions Analysis
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is used to study radicals formed by enzymatic acetaldehyde oxidation .Physical And Chemical Properties Analysis
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a white to faintly yellow solid or oil (depending on the temperature because of the low melting point) and is commercially available . It has a melting point of 27–28°C, a boiling point of 66–67°C/0.6mmHg, a density of 1.015g/mL at 25°C, and a refractive index of nD25 1.4940 . It is soluble in H2O, EtOH, MeOH, DMSO, and most organic solvents .Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
5,5-Dimethyl-4-hydroxymethyl-1-pyrrolin-N-Oxid (DMPO) wird als neuroprotektives Mittel eingesetzt, da es Stickstoffmonoxid abfangen kann, das bei neurodegenerativen Erkrankungen eine Rolle spielt. Durch das Abfangen von Stickstoffmonoxid kann DMPO dazu beitragen, Neuronen vor Schäden zu schützen .
Spin-Trapping von Radikalen
DMPO wird häufig im Spin-Trapping verwendet, einem Verfahren zur Detektion freier Radikale. Es ist besonders nützlich für die Untersuchung von Radikalen, die durch enzymatische Acetaldehydoxidation gebildet werden, und es wurde gezeigt, dass es bei Inkubation mit NiCl2 die DNA-Schädigung in Lymphozyten verringert .
Katalyse
DMPO kann als Ligand für Metallkomplexe fungieren und als Katalysator in organischen Synthesen dienen. Es bietet eine hohe katalytische Aktivität bei Oxidationsreaktionen .
Metall-Ionen-Sensorik
Aufgrund seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden, kann DMPO als Sensor zur Detektion von Metallionen verwendet werden .
Synthese von Pyrrolidin-Derivaten
DMPO wird als elektrophile Komponente bei der Synthese von Pyrrolidin-Derivaten verwendet, die in verschiedenen chemischen Synthesen wertvoll sind .
1,3-Dipol in Cycloadditionsverfahren
Als 1,3-Dipol ist DMPO an Cycloadditionsverfahren beteiligt, die für die Konstruktion komplexer Molekülstrukturen entscheidend sind .
Detektion reaktiver Spezies durch Massenspektrometrie Ein biotinyliertes Analogon von DMPO wurde für die spezifische Abfangung und Detektion hochreaktiver Spezies durch Massenspektrometrie entwickelt. Diese Anwendung ist von Bedeutung für die Identifizierung von Proteinen oder Peptiden, die mit diesen reaktiven Spezies interagieren .
Wirkmechanismus
Target of Action
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, also known as (2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol, is primarily used as a free-radical spin-trapping agent . It is used in proteomics research and is known to be a neuroprotective agent .
Mode of Action
The compound acts as a spin trap , which is a chemical that can react with free radicals to form stable products . These stable products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . It can also act as an electrophilic component during the synthesis of pyrrolidine derivatives .
Biochemical Pathways
It is used to study radicals formed by enzymatic acetaldehyde oxidation .
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, and Methanol . It is recommended to be stored at -20° C . .
Result of Action
The compound’s action results in the formation of stable products from free radicals . These stable products can then be studied using EPR spectroscopy . It has been used to study radicals formed by enzymatic acetaldehyde oxidation .
Action Environment
The compound is light sensitive, hygroscopic, and heat sensitive . It should be stored in the dark, under an inert gas, and kept cold . It is also incompatible with strong oxidizing agents and moisture .
Safety and Hazards
When handling 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOGUBDFMPSLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC=[N+]1[O-])CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661938 |
Source


|
| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176793-52-5 |
Source


|
| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)





